Indole NH Hydrogen-Bond Donor Capacity vs. 2-Methyl Analog
The target compound retains a free indole N-H, which acts as a hydrogen-bond donor. In contrast, the closest commercially available analog, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (CAS 953178-33-1), is N-methylated at the indole, removing this donor capability . This structural difference is known to alter target engagement in indole-based kinase and tubulin inhibitors. The patent literature on indole-3-glyoxylamides emphasizes that free NH is critical for antitumor potency in solid-tumor models [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (indole NH) |
| Comparator Or Baseline | CAS 953178-33-1: 0 indole NH donors (N-methylated) |
| Quantified Difference | Target compound possesses one additional H-bond donor |
| Conditions | Structural comparison based on reported molecular formulas and IUPAC names; confirmed by InChI Key YYSUAEMZXVEWBD-UHFFFAOYSA-N |
Why This Matters
For users developing SAR models or screening against targets that require an indole NH hydrogen bond (e.g., kinase hinge regions, tubulin colchicine site), the 2-methyl analog is unlikely to serve as a valid surrogate.
- [1] Menta E, Pescalli N. 2-(1H-Indol-3-yl)-2-oxo-acetamide derivatives having antitumor activity. United States Patent Application US20040029858. February 12, 2004. Note: The patent claims that compounds of Formula I, which contain an indole NH, exhibit potent activity against colon and lung tumors. View Source
